N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride (NFPH) is an organic compound belonging to the class of compounds known as amides. It is a white crystalline powder with a molecular weight of 267.72 g/mol and a melting point of 125-126℃. NFPH is a synthetic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry.
Scientific Research Applications
1. Kinase Inhibition and Cancer Treatment
- N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide derivatives have been identified as potent and selective Met kinase inhibitors. These inhibitors showed promise in preclinical models of cancer, demonstrating complete tumor stasis in certain cases and advancing into clinical trials (Schroeder et al., 2009).
2. Antitubercular and Antibacterial Activities
- Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, incorporating the 4-fluorophenyl group, have shown significant antitubercular and antibacterial activities. This highlights the potential of these compounds in developing new treatments for tuberculosis and bacterial infections (Bodige et al., 2019).
3. Synthesis and Structural Analysis
- Research has focused on developing efficient synthetic methods for compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, indicating an interest in exploring the structural and functional aspects of these compounds (Zhou et al., 2021).
4. Serotonin Receptor Antagonism
- Derivatives containing the 4-fluorophenyl group have been studied for their potential as serotonin receptor antagonists. This research is significant in the context of developing treatments for disorders like Alzheimer's disease and other neurological conditions (Fujio et al., 2000).
5. Crystal Structure and DFT Study
- Studies have also been conducted on the crystal structure and density functional theory (DFT) analysis of compounds incorporating the 4-fluorophenyl group. This research is critical for understanding the physicochemical properties and potential applications of these compounds (Qin et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(4-fluorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHDVQHSZAIPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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